molecular formula C7H10N4O B1459638 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 1621324-37-5

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Katalognummer: B1459638
CAS-Nummer: 1621324-37-5
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: IJCQELYQBCNKGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is a bicyclic heterocyclic compound featuring fused imidazole and pyrazine rings. Its derivatives, such as BIM-46174 and BIM-46187, are notable for their role as cell-permeable inhibitors of Gαq proteins, which are critical in intracellular signaling pathways . The compound’s structure enables unique interactions with protein targets, making it a scaffold of interest in oncology and signal transduction modulation .

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-7(12)5-4-11-2-1-9-3-6(11)10-5/h4,9H,1-3H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCQELYQBCNKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide typically involves multi-step sequences that include:

  • Formation of the imidazo[1,2-a]pyrazine core via heterocyclization reactions.
  • Introduction of substituents through alkylation or amide coupling.
  • Use of catalytic systems for facilitating key bond formations.
  • Final functional group modifications such as reduction, oxidation, or protecting group manipulations.

Catalytic Cross-Coupling and Heterocyclization (Based on Patent WO2010125101A1)

A representative method involves palladium-catalyzed cross-coupling reactions and copper-assisted heterocyclizations, as detailed in patented procedures:

  • Step (i): Coupling of precursor compounds using palladium(II) acetate in combination with ligands such as triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene. Bases like cesium carbonate or sodium carbonate are employed in solvents such as 1,4-dioxane, DMF, or 1,2-dimethoxyethane. Copper(I) salts like copper(I) iodide may also be used to facilitate the reaction. Temperatures range from room temperature to reflux.

  • Step (ii): Alkylation using tri-C4-alkyloxonium tetrafluoroborate (e.g., triethyloxonium tetrafluoroborate) to introduce alkyl groups at specific nitrogen atoms in the heterocyclic ring.

  • Step (iii): Treatment of intermediate compounds with alpha-amino ketones in solvents like 1-butanol at reflux temperature to form the carboxamide functionality and complete the heterocyclic framework.

  • Hydrogenation: Final reduction steps often involve catalytic hydrogenation using 10% palladium on carbon or platinum(IV) oxide under mild pressures (14.7 to 50 psi) in methanol or ethanol at temperatures up to 50 °C to remove protecting groups or reduce intermediates to the desired amine or lactam structures.

Combinatorial and Davidson-Type Cyclization Approaches (Based on PMC Article PMC7590114)

A sophisticated approach to synthesizing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives involves:

  • Starting Materials: N-protected amino acids (e.g., l-cysteine and l-cyclohexylalanine) are esterified with phenacyl bromide or 3-(bromoacetyl)pyridine to form α-acyloxy ketones.

  • Davidson Cyclization: Treatment of these α-acyloxy ketones with ammonia in refluxing toluene induces a Davidson-type heterocondensation, forming 2,4-disubstituted imidazoles.

  • Alkylation and Lactamization: The imidazoles are regioselectively alkylated at the N-1 position using ethyl bromoacetate, followed by hydrogenolytic deprotection and spontaneous lactamization to form the bicyclic tetrahydroimidazo[1,2-a]pyrazine core.

  • Reduction: Borane-promoted reduction yields stable amine-borane adducts, which upon palladium-catalyzed decomplexation afford secondary amines.

  • Amide Coupling and Oxidation: Carbodiimide-mediated amide coupling introduces cysteine units, followed by acid-mediated deprotection and iodine oxidation to form disulfide bridges, completing the dimeric or monomeric target molecules.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Catalysts Solvent(s) Conditions Notes
1 Esterification Phenacyl bromide or 3-(bromoacetyl)pyridine Organic solvents (e.g., DCM) Ambient to reflux Formation of α-acyloxy ketones
2 Davidson-type heterocyclization Ammonia Toluene Reflux Formation of 2,4-disubstituted imidazoles
3 Alkylation Ethyl bromoacetate Suitable polar solvent Ambient Regioselective N-1 alkylation
4 Hydrogenolytic deprotection Pd/C catalyst Methanol or ethanol Room temperature to 50 °C Lactamization occurs spontaneously
5 Reduction Borane, Pd catalyst Methanol + Pd Mild conditions Formation of secondary amines
6 Amide coupling Carbodiimide (e.g., DCC), HATU DMF, DCM Ambient Introduction of cysteine or amino acid units
7 Oxidation Iodine Ethyl acetate Ambient Disulfide bridge formation
8 Catalytic hydrogenation Pd/C or PtO2 Methanol or ethanol 14.7–50 psi, RT to 50 °C Removal of protecting groups

Research Findings and Optimization Notes

  • The choice of catalyst and ligand system in palladium-catalyzed steps significantly affects yield and selectivity. For example, palladium(II) acetate with triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene ligands is preferred for efficient coupling.

  • Copper(I) salts can enhance heterocyclization efficiency when used alongside palladium catalysts.

  • The Davidson cyclization is a key step for constructing the bicyclic core and is sensitive to reaction conditions such as solvent reflux and ammonia concentration.

  • Protecting group strategies (e.g., Cbz, Boc, trityl) are critical to control the sequence of cyclization, coupling, and oxidation steps, ensuring the correct stereochemistry and functional group integrity.

  • Borane reduction requires careful control to avoid over-reduction or incomplete decomplexation; palladium catalysis assists in the clean removal of borane complexes.

  • The oxidation step with iodine is mild and efficient for disulfide bond formation, crucial for dimeric derivatives.

  • Hydrogenation conditions must be optimized to prevent degradation of sensitive functional groups while achieving complete deprotection.

Analyse Chemischer Reaktionen

Types of Reactions: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role as a Drug Intermediate:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is recognized as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural characteristics enhance drug efficacy and specificity by modulating biological targets effectively .

P2X7 Receptor Modulation:
Research has indicated that derivatives of this compound can act as P2X7 receptor modulators. The P2X7 receptor is implicated in various pathophysiological processes, including inflammation and neurodegeneration. Compounds targeting this receptor may offer therapeutic strategies for conditions such as chronic pain and neuroinflammatory diseases .

Biochemical Research

Enzyme Inhibition Studies:
This compound is employed in studies focused on enzyme inhibition and receptor binding. By understanding how it interacts with specific enzymes and receptors, researchers can elucidate complex biological pathways and develop new therapeutic strategies .

Agricultural Chemistry

Agrochemical Formulation:
In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its properties allow for effective pest control solutions that minimize environmental impact while maintaining agricultural productivity .

Material Science

Development of Advanced Materials:
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability, which this compound can provide due to its robust structure .

Analytical Chemistry

Standardization in Analytical Techniques:
In analytical chemistry, this compound serves as a standard in various analytical methods. Its use ensures accurate measurements and quality control in laboratory settings .

Summary Table of Applications

Field Application
PharmaceuticalKey intermediate for neurological drugs; P2X7 receptor modulation
Biochemical ResearchStudies on enzyme inhibition; receptor binding analysis
Agricultural ChemistryFormulation of eco-friendly agrochemicals
Material ScienceDevelopment of durable polymers and coatings
Analytical ChemistryStandardization in analytical techniques for accurate measurements

Case Studies and Research Findings

  • Neurological Drug Development: A study highlighted the effectiveness of compounds derived from this compound in enhancing the therapeutic effects against neurodegenerative diseases by modulating neurotransmitter systems.
  • Pest Control Innovations: Research demonstrated that formulations containing this compound exhibited higher efficacy against common agricultural pests with reduced toxicity to non-target organisms.

These findings underscore the versatility and importance of this compound in advancing scientific knowledge and practical applications across multiple disciplines.

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Variations

Imidazo[1,2-a]pyrimidine Derivatives
  • Structure : Replaces the pyrazine ring with pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3).
  • Activity: Derivatives like 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide exhibit potent antibacterial activity against E. coli, S. aureus, and P. aeruginosa (zone of inhibition: 22–33 mm) .
  • Hydrazone substituents (e.g., trifluoromethylbenzylidene) improve lipophilicity and membrane penetration .
Imidazo[1,2-a]pyridine Derivatives
  • Structure : Features a pyridine ring (6-membered, one nitrogen atom) fused with imidazole.
  • Activity : 7-Methyl-substituted analogs show selective antifungal activity, particularly against Candida species .
  • Key Differences :
    • Reduced nitrogen content in the fused ring alters hydrogen-bonding capacity.
    • Methyl groups at position 7 enhance steric hindrance, affecting target selectivity .
Triazolo[1,5-a]pyrazine Derivatives
  • Structure : Replaces imidazole with triazole (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine) .

Substituent Modifications

Carboxamide vs. Carboxylate Esters
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide :
    • Directly interacts with Gαq proteins via hydrogen bonding (amide group) .
  • Ethyl/Methyl Carboxylate Esters (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) :
    • Serve as prodrugs; ester hydrolysis in vivo yields active carboxamide .
    • Improved solubility in organic solvents (logP ~1.2 vs. ~0.5 for carboxamide) .
Hydrazone Derivatives
  • Example : N’-(4-Trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide .
  • Activity : Enhanced antibacterial potency due to extended π-conjugation and electron-withdrawing CF₃ groups.
  • Limitation : Reduced metabolic stability compared to carboxamides.

Pharmacophore Analysis

  • Critical Features for Gαq Inhibition :
    • Bicyclic core (imidazo[1,2-a]pyrazine) for rigidity and π-π stacking.
    • Carboxamide group for hydrogen bonding with Asp/Glu residues .
    • Substituents at position 7 (e.g., cyclohexylmethyl in BIM-46174) enhance hydrophobic pocket binding .
  • Loss of Activity in Fragments: Monocyclic analogs (e.g., piperazin-2-ones) show >10-fold reduced potency, emphasizing the necessity of the fused ring system .

Biologische Aktivität

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C7_7H10_{10}N4_4O
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 90327259
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Recent studies indicate that derivatives of tetrahydroimidazo compounds can inhibit specific enzymes such as heparanase-1 (HPSE1), which is involved in cancer progression and kidney diseases. The selective inhibition of HPSE1 by certain derivatives suggests a potential therapeutic application in oncology and nephrology .
  • Protein-Ligand Interactions : The compound has been evaluated as a ligand for Gαq-proteins, which play a crucial role in various signaling pathways. This interaction could lead to modulation of cellular responses and potential therapeutic effects in diseases where Gαq signaling is implicated .

Anticancer Activity

The compound's derivatives have shown promising anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : Studies have demonstrated that tetrahydroimidazo derivatives can inhibit the proliferation of cancer cell lines. For instance, one study reported a significant reduction in cell viability in MOLT-3 leukemia cells treated with these compounds .

Selectivity and Potency

Table 1 summarizes the selectivity and potency of various tetrahydroimidazo derivatives against HPSE1 compared to other enzymes:

CompoundHPSE1 IC50 (µM)GUSβ IC50 (µM)GBA IC50 (µM)Selectivity Ratio (HPSE1/GUSβ)
Compound 160.5101520
Compound 170.8121415

Data derived from enzyme inhibition studies conducted on synthesized derivatives .

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized several derivatives of tetrahydroimidazo compounds and evaluated their anticancer efficacy. The results indicated that certain compounds exhibited enhanced selectivity for cancer cell lines over normal cells, suggesting a favorable therapeutic index for further development .

Evaluation as Gαq Ligands

Another research effort focused on the evaluation of these compounds as ligands for Gαq-proteins. The findings revealed that some derivatives could effectively modulate Gαq signaling pathways, which are crucial in various physiological processes and disease states .

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide, and how do reaction parameters influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with cyclocondensation of appropriate amines and carbonyl precursors. For example, a one-pot two-step reaction using diethyl carboxylate derivatives and nitrophenyl substituents under reflux conditions (e.g., DMF, 60°C) can yield intermediates, followed by carboxamide formation via coupling reagents like EDCI·HCl and HOBt . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (60–100°C), and stoichiometric ratios of coupling agents (2:1 molar excess for EDCI·HCl). Yields range from 55–70%, with purity improved via recrystallization or column chromatography .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic and spectrometric techniques:
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl carbons (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HRMS : Match experimental molecular ion ([M+H]+) to theoretical values (e.g., C₈H₁₀N₃O₂: 237.18 g/mol) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What purification strategies are recommended to achieve ≥95% purity for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures for polar impurities .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate non-polar byproducts .
  • HPLC : Utilize C18 columns and acetonitrile/water mobile phases for high-resolution separation, monitoring at 254 nm .

Advanced Research Questions

Q. How can researchers address low yields (<50%) in the cyclization step during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or poor nucleophile activation. Mitigation strategies include:
  • Catalyst Optimization : Use Pd/Cu catalysts to accelerate ring closure .
  • Solvent Screening : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 18 hours conventionally) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Standardize protocols by:
  • Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 μM) in triplicate .
  • Cell Line Validation : Use authenticated lines (e.g., Hep-G2 for antiproliferative assays) with matched passage numbers .
  • Stability Testing : Pre-incubate the compound in assay buffers (PBS, pH 7.4) to rule out degradation .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., VEGFR2 kinase) .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize functional groups .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodological Answer : The compound may hydrolyze in aqueous media. To evaluate stability:
  • pH Profiling : Incubate at pH 2–9 (37°C) and monitor degradation via LC-MS .
  • Lyophilization : Stabilize by freeze-drying with cryoprotectants (trehalose, mannitol) .
  • Protection Strategies : Introduce trifluoroacetate counterions to enhance shelf life .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting NMR data for this compound?

  • Methodological Answer : Discrepancies in peak assignments may arise from tautomerism or solvent effects. Resolve by:
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., imine-enamine tautomers) .
  • Deuterated Solvent Comparison : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism) .
  • ANOVA with Tukey’s Test : Compare means across treatment groups (p<0.05 significance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.